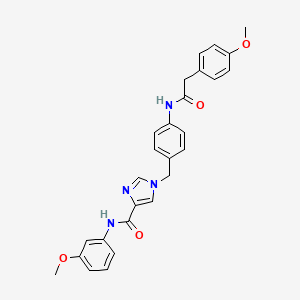

N-(3-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional heterocyclic systems. The parent structure is the 1H-imidazole ring, substituted at position 1 with a 4-(2-(4-methoxyphenyl)acetamido)benzyl group and at position 4 with a carboxamide moiety linked to a 3-methoxyphenyl group. The full IUPAC name is:

N-(3-methoxyphenyl)-1-({4-[(2-(4-methoxyphenyl)acetyl)amino]phenyl}methyl)-1H-imidazole-4-carboxamide .

Key identifiers include:

The compound’s structure integrates three aromatic systems (two methoxyphenyl groups and one benzyl group) connected via acetamido and carboxamide linkers (Fig. 1). The methoxy substituents at the 3- and 4-positions of their respective phenyl rings introduce electronic asymmetry, influencing its spectroscopic and computational properties.

X-ray Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this specific compound are not publicly available, structural analogs provide critical insights. For example, the related compound 1-(3-methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole exhibits a dihedral angle of 68.26° between the imidazole ring and methoxyphenyl group, with intramolecular C–H···O/N interactions stabilizing the conformation . Extrapolating these findings:

- Imidazole ring geometry : The central imidazole is expected to adopt a near-planar configuration, with slight puckering due to steric interactions from the bulky benzyl substituent.

- Aromatic group orientations :

- The

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-34-23-12-8-19(9-13-23)14-26(32)29-21-10-6-20(7-11-21)16-31-17-25(28-18-31)27(33)30-22-4-3-5-24(15-22)35-2/h3-13,15,17-18H,14,16H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTYYYOUOJXMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 422.49 g/mol. Its structure includes an imidazole ring, which is known for its role in various biological processes.

Research indicates that compounds similar to N-(3-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide exhibit multiple mechanisms of action, particularly in inhibiting cancer cell proliferation. The following mechanisms have been identified:

- Kinase Inhibition : The compound appears to downregulate several kinase pathways associated with cancer cell survival, including members of the BRK, FLT, and JAK families .

- Apoptosis Induction : Studies have shown that treatment with related compounds can lead to increased caspase-3 activity, a marker for apoptosis, indicating that these compounds may induce programmed cell death in cancer cells .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like IL-10 .

Efficacy in Cell-Based Assays

The biological activity of N-(3-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide has been evaluated through various cell-based assays. Below is a summary of findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 0.294 | Cytotoxicity via apoptosis |

| HL60 (Leukemia) | 0.362 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 1.14 | Cell cycle arrest |

| PC3 (Prostate Cancer) | 2.13 | Inhibition of proliferation |

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines.

Case Studies

A notable study explored the effects of related imidazole derivatives on various cancer types. The study found that these compounds not only inhibited cell growth but also affected the expression of key proteins involved in cell survival and apoptosis pathways .

Another investigation focused on the mucoprotective potential of benzimidazole derivatives related to this compound, revealing significant improvements in gut health parameters in models of chemotherapy-induced mucositis . This suggests a broader therapeutic potential beyond oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure

- Target Compound : Contains a 1H-imidazole core, which is smaller and less aromatic than benzimidazole. This may influence binding affinity and metabolic stability.

- Analog from : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide features a benzimidazole core.

Substituent Variations

Table 1: Substituent Comparison

- The 3-methoxyphenyl vs. 3,4-dimethoxyphenyl substitution at position 2 affects electronic properties and steric hindrance, which could modulate receptor selectivity .

Pharmacological Relevance

- Carboxamide Group: Both compounds retain a carboxamide moiety, which acts as a hydrogen-bond donor/acceptor, enhancing binding to proteins like kinases or GPCRs . For example, SB366791 (a methoxyphenyl cinnamide from ) targets TRPV1 receptors via similar interactions .

- Methoxyphenyl Substituents : Methoxy groups improve lipophilicity and membrane permeability. The 4-methoxyphenyl group in the target compound may mimic tyrosine or serine residues in enzymatic active sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. Key steps include:

- Step 1 : React 4-methoxyphenylacetamide derivatives with benzyl halides to form the benzyl-protected intermediate.

- Step 2 : Imidazole ring formation via cyclization using reagents like ammonium acetate and acetic acid under reflux (similar to methods in and ).

- Step 3 : Coupling with 3-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC or EDC).

Q. How can researchers address low solubility of this compound in aqueous media?

- Approach :

- Use co-solvents (e.g., DMSO or ethanol) at ≤10% v/v to enhance solubility without denaturing proteins in biological assays.

- Synthesize derivatives with polar substituents (e.g., hydroxyl or amine groups) to improve hydrophilicity (as demonstrated for related compounds in and ).

- Validation : Measure solubility via HPLC or UV-Vis spectroscopy in PBS or cell culture media .

Q. What spectroscopic techniques are critical for structural confirmation?

- Key Techniques :

- NMR : Use - and -NMR to confirm methoxy groups (δ ~3.8 ppm for OCH), imidazole protons (δ 7.0–8.5 ppm), and amide linkages (δ ~10 ppm for NH). Compare with data from analogous imidazole-carboxamides ( ).

- HRMS : Verify molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error.

- IR : Identify carbonyl stretches (1650–1700 cm) and N-H bends (3300–3500 cm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Troubleshooting :

- Dynamic Effects : Check for tautomerism in the imidazole ring using variable-temperature NMR.

- Impurities : Re-purify via recrystallization (e.g., acetone/hexane) or preparative HPLC.

- Computational Validation : Compare experimental shifts with DFT-predicted values (software: Gaussian or ORCA) .

Q. What experimental designs are recommended for studying this compound’s bioactivity (e.g., enzyme inhibition)?

- Protocol :

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinases). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).

- Dose-Response : Test 8–10 concentrations in triplicate to calculate IC values.

- Off-Target Screening : Employ selectivity panels (e.g., Eurofins KinaseProfiler™) to assess specificity .

Q. How can hydrogen bonding patterns in the crystal structure inform drug design?

- Analysis :

- Use single-crystal X-ray diffraction (SHELX software) to identify C–H···O/N/F interactions stabilizing the lattice ( ).

- Compare with docking poses (e.g., AutoDock Vina) to prioritize derivatives with enhanced target binding (e.g., π-π stacking with aromatic residues) .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Optimization :

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings (if applicable).

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for imidazole cyclization.

- Workflow : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.